Product packaging for 3-Chloro-4-hydroxybenzamide(Cat. No.:CAS No. 1007578-86-0)

3-Chloro-4-hydroxybenzamide

Cat. No.: B3024592
CAS No.: 1007578-86-0
M. Wt: 171.58 g/mol
InChI Key: ZGWONVASQBZHTN-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide derivatives are of paramount importance in the fields of chemical biology and medicinal chemistry due to their diverse biological activities. ontosight.ai The benzamide core structure is a common motif found in numerous pharmaceutical agents. researchgate.net Its ability to interact with a variety of biological targets, including enzymes and receptors, makes it a valuable building block in drug discovery. ontosight.airesearchgate.net

Researchers have successfully synthesized and studied a multitude of benzamide derivatives with a broad spectrum of therapeutic potential. These include agents with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.netontosight.ai The specific biological activity of a benzamide derivative is largely dictated by the nature and position of the substituents on the benzamide scaffold. ontosight.ai For instance, the incorporation of different functional groups can modulate the compound's physicochemical properties, such as solubility and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. ontosight.ai

The versatility of the benzamide scaffold allows for the application of various synthetic strategies, including hydrolysis of aromatic nitriles and interconversion of carboxylic acid derivatives, to generate extensive libraries of compounds for biological screening. researchgate.net This has led to the identification of potent and selective inhibitors for various therapeutic targets. researchgate.net

The Role of Halogenated Phenolic Amides in Contemporary Research

The introduction of halogen atoms, such as chlorine, bromine, and iodine, into phenolic amide structures has become a significant strategy in contemporary chemical research. acs.orgresearchgate.net Halogenation can profoundly influence a molecule's biological activity and physicochemical properties. researchgate.netnih.gov Halogens are often employed to enhance the potency of drug candidates, improve their metabolic stability, and modulate their lipophilicity. acs.org

Furthermore, halogenated phenolic compounds are of interest due to their potential applications in various fields beyond medicine. For example, they have been investigated for their role in the development of new materials and as intermediates in organic synthesis. researchgate.net The reactivity of halogenated phenols can be tuned by the nature and position of the halogen substituent, making them versatile building blocks for more complex molecules. researchgate.netmdpi.com

Overview of 3-Chloro-4-hydroxybenzamide within Chemical Literature

This compound is a specific halogenated phenolic amide that has appeared in chemical literature primarily as a synthetic intermediate. Its structure combines a benzamide core with a chlorine atom and a hydroxyl group on the aromatic ring. This particular substitution pattern makes it a useful precursor in the synthesis of more complex molecules with potential biological activities.

The compound has been utilized in the preparation of antagonists or inverse agonists for opioid receptors, highlighting its role in medicinal chemistry research aimed at treating conditions like obesity and drug addiction. google.comgoogle.com Synthesis of this compound has been reported through the reaction of appropriate starting materials, and it is often used without extensive purification in subsequent synthetic steps. google.com

Its chemical properties and reactivity are influenced by the presence of the chloro and hydroxyl substituents. For instance, it has been mentioned in studies involving chlorination reactions and as a building block for creating larger, more complex chemical entities. researchgate.netscribd.comosti.gov Spectroscopic data, such as Liquid Chromatography-Mass Spectrometry (LC/MS), have been used to characterize the compound. google.com

While not extensively studied for its own biological activity in the public domain, its role as a key intermediate underscores the importance of simple, functionalized benzamides in the discovery and development of new chemical entities.

PropertyDataReference
Molecular Formula C7H6ClNO2 google.com
Molecular Weight 171.58 g/mol google.com
Appearance White to pale yellow solid google.comgoogle.com
LC/MS (m/z) 172 (M+H) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B3024592 3-Chloro-4-hydroxybenzamide CAS No. 1007578-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWONVASQBZHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629015
Record name 3-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007578-86-0
Record name 3-Chloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Chloro 4 Hydroxybenzamide

Direct Synthetic Approaches to 3-Chloro-4-hydroxybenzamide

Direct synthesis focuses on the intentional construction of the this compound molecule from carefully selected precursors. The most common strategies involve the formation of the amide group from a corresponding carboxylic acid derivative.

Amidation Pathways Involving 3-Chloro-4-hydroxybenzoic Acid Precursors

The most straightforward route to this compound utilizes 3-chloro-4-hydroxybenzoic acid as the starting material. The conversion of the carboxylic acid functional group into a primary amide is the key transformation. This is typically accomplished by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an equivalent nitrogen source.

One established method involves the conversion of 3-chloro-4-hydroxybenzoic acid into its more reactive acyl chloride derivative, 3-chloro-4-hydroxybenzoyl chloride. prepchem.com This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂). prepchem.com The resulting acyl chloride can then be treated with ammonia to yield the desired benzamide (B126).

Alternatively, peptide coupling agents can facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride intermediate. A common example is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method has been used to couple 3-chloro-4-hydroxybenzoic acid with other molecules and is a standard procedure for amide bond formation. core.ac.uk Research has also documented the synthesis of related amide derivatives, such as 3-chloro-4-hydroxybenzoic acid hydrazide, which is formed by reacting the corresponding ester with hydrazine (B178648) hydrate. google.com

Alternative Routes for the Benzamide Moiety Formation

An alternative strategy for synthesizing substituted benzamides involves modifying the aromatic ring after the amide group is already in place. For the synthesis of this compound, this could theoretically involve the direct chlorination of 4-hydroxybenzamide (B152061).

In this approach, 4-hydroxybenzamide is treated with a chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SOCl₂), under controlled conditions. The hydroxyl group on the benzene (B151609) ring is an activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the amide group, chlorination occurs at the ortho positions (positions 3 and 5). However, controlling the reaction to achieve mono-chlorination at the 3-position can be challenging. Over-substitution is a common issue, often leading to the formation of 3,5-dichloro-4-hydroxybenzamide (B174058) as a significant byproduct. Careful monitoring of stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-chlorinated product.

Indirect Formation and Byproduct Analysis

This compound is not always a desired product. In certain reactions, it is formed as an unintended byproduct, which can complicate purification processes and reduce the yield of the target molecule. Its formation is particularly noted in variants of the Hofmann rearrangement.

Formation as a Product in Hofmann Rearrangement Variants

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom, typically using sodium hypohalite. When p-hydroxybenzamide (pHBAm) is subjected to Hofmann rearrangement conditions using sodium hypochlorite (B82951) (NaOCl) in a basic solution (NaOH) to produce p-aminophenol, significant side reactions occur. osti.gov

One of the major side reactions is the electrophilic chlorination of the starting material, p-hydroxybenzamide, by the sodium hypochlorite reagent. osti.govscribd.com The electron-donating hydroxyl group activates the aromatic ring, directing the chlorination to the ortho position (position 3), resulting in the formation of this compound as a byproduct. osti.govresearchgate.net Further chlorination can also occur, yielding 3,5-dichloro-4-hydroxybenzamide. osti.gov The presence of these chlorinated byproducts complicates the synthesis of pure p-aminophenol from p-hydroxybenzamide via this route. osti.govscribd.com

Investigation of Reaction Conditions Influencing its Formation

The formation of this compound as a byproduct during the Hofmann rearrangement of p-hydroxybenzamide is highly dependent on the reaction conditions. The key reagent, sodium hypochlorite (NaOCl), serves a dual role: it is the primary reagent for the rearrangement but also acts as a chlorinating agent for the electron-rich phenol (B47542) ring. osti.govscribd.com

Several factors influence the extent of this byproduct formation:

Reagent Concentration: The molar ratio of sodium hypochlorite to p-hydroxybenzamide is a critical parameter. A higher concentration of NaOCl increases the rate of chlorination, leading to a greater yield of this compound and other chlorinated species. osti.govscribd.com

pH Level: The reaction is conducted under strongly basic conditions (e.g., 2 M NaOH, pH >10), which are necessary for the Hofmann rearrangement. osti.gov However, these conditions also facilitate the chlorination side reaction.

Research indicates that even with optimization of these parameters in a batch process, the yield of the desired p-aminophenol product was limited to around 25%, with the chlorination of the starting p-hydroxybenzamide being a significant limiting factor. osti.govscribd.com

Chemical Reactivity and Derivatization of 3 Chloro 4 Hydroxybenzamide

Reactions at the Amide Functionality

The amide group (-CONH₂) is a cornerstone of the molecule's chemistry, offering pathways for modification at both the nitrogen atom and the carbonyl carbon.

The primary amide's nitrogen atom can be substituted through reactions such as N-alkylation and N-arylation to yield secondary or tertiary amides. These reactions typically involve deprotonation of the amide N-H bond followed by reaction with an electrophile. For instance, N-alkyl derivatives can be synthesized through the reaction of the corresponding methyl benzoate (B1203000) with an amine, such as the synthesis of N-butyl-4-hydroxybenzamide via the reaction of methyl 4-hydroxybenzoate (B8730719) with n-butylamine. acs.org This principle can be extended to 3-Chloro-4-hydroxybenzamide. The existence of N-substituted derivatives like 3-chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide underscores the feasibility of such modifications at the nitrogen atom. smolecule.com More complex N-arylations and amide bond formations can be achieved using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which facilitate the reaction between the parent carboxylic acid and a desired amine. acs.org

The acyl portion of the amide is susceptible to transformations such as hydrolysis and rearrangement. Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-chloro-4-hydroxybenzoic acid and ammonia (B1221849), reversing the amide formation process. smolecule.com

A significant transformation for primary amides is the Hofmann rearrangement, which converts the amide into a primary amine with one less carbon atom. This reaction proceeds through an isocyanate intermediate when treated with a hypohalite solution, such as sodium hypochlorite (B82951) (NaOCl) in a sodium hydroxide (B78521) solution. osti.gov Applying this to this compound would be expected to yield 2-chloro-4-aminophenol, demonstrating a powerful method for functional group interconversion.

Modifications of the Nitrogen Atom

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a versatile site for derivatization, primarily through reactions involving the acidic proton and the nucleophilic oxygen atom.

The phenolic hydroxyl group can undergo etherification and esterification. google.com Etherification, or O-alkylation, involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This strategy is used in the synthesis of related compounds, such as the alkylation of 3-chloro-4-hydroxybenzaldehyde's phenolic group. Similarly, esterification can be achieved by reacting the hydroxyl group with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. These reactions allow for the introduction of a wide variety of functional groups, modifying the molecule's steric and electronic properties.

The spatial arrangement of the phenolic hydroxyl group and the amide carbonyl oxygen allows this compound to act as a bidentate chelating agent for various metal ions. The hydroxyl group can be deprotonated to form a metal-phenoxide bond, while the carbonyl oxygen can coordinate to the same metal center. This bidentate O,O-donor chelation is a known binding motif in related salicylamide (B354443) and salicylic (B10762653) acid structures. derpharmachemica.com Research on structurally similar compounds, such as 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has demonstrated their ability to form stable complexes with metal ions like copper (Cu²⁺). nih.govresearchgate.net This capacity for metal chelation is a key aspect of its chemical profile.

Summary of Reactions for this compound
Functional GroupReaction TypeReagents/ConditionsProduct Type
AmideN-AlkylationBase, Alkyl HalideN-Substituted Benzamide (B126)
Hofmann RearrangementNaOCl, NaOHAminophenol Derivative
Phenolic HydroxylEtherificationBase, Alkyl HalideAryl Ether
ChelationMetal Ions (e.g., Cu²⁺)Metal Complex
Aromatic RingElectrophilic Substitution (Chlorination)NaOCl3,5-Dichloro-4-hydroxybenzamide (B174058)

Etherification and Esterification Strategies

Reactions at the Aromatic Ring and Chlorine Substituent

The aromatic ring itself is a site for substitution reactions, while the chlorine atom can also be replaced under specific conditions. The existing substituents—hydroxyl, chloro, and amide groups—direct the outcome of these reactions.

The hydroxyl group is a strongly activating, ortho, para-directing group, while the chlorine atom and the amide group are deactivating, meta-directing groups. The activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the amide group and one ortho position (C-3) holds the chlorine atom, the most reactive site for electrophilic aromatic substitution is the C-5 position, which is ortho to the hydroxyl group and meta to the other two substituents. A clear example of this reactivity is the chlorination of p-hydroxybenzamide with sodium hypochlorite, which first yields this compound and can then be further chlorinated at the C-5 position to form 3,5-dichloro-4-hydroxybenzamide. osti.govresearchgate.net

Conversely, nucleophilic aromatic substitution to replace the chlorine atom is generally difficult. Such reactions require either harsh conditions (high temperatures and pressures) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, which is not the case in this molecule. smolecule.com

Electrophilic Aromatic Substitution Potentials

The susceptibility of the benzene (B151609) ring to attack by electrophiles is influenced by the combined electronic effects of its substituents. In this compound, the powerful activating effect of the hydroxyl group is the dominant influence, directing incoming electrophiles primarily to the positions ortho and para to it.

The position para to the hydroxyl group is already occupied by the amide. The two ortho positions are C2 and C6. The C2 position is also ortho to the deactivating chloro group, while the C6 position is meta to it. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating hydroxyl group and meta to the deactivating amide and chloro groups.

Functional GroupTypeDirecting Effect
-OH (Hydroxyl)ActivatingOrtho, Para
-Cl (Chloro)DeactivatingOrtho, Para
-CONH₂ (Amide)DeactivatingMeta
This table summarizes the directing influence of each functional group on the aromatic ring in electrophilic substitution reactions.

Research on analogous structures, such as 3-chloro-4-hydroxybenzaldehyde (B1581250), notes that the electronic environment created by the electron-donating -OH and electron-withdrawing -Cl groups dictates reactivity in electrophilic aromatic substitution reactions like nitration or sulfonation.

Nucleophilic Aromatic Substitution Involving the Chlorine Atom

The chlorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. For SₙAr to proceed, the ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. ambeed.com In this compound, the amide group is para to the chlorine atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.

However, the presence of the strongly electron-donating hydroxyl group ortho to the chlorine can hinder this reaction. Consequently, nucleophilic substitution of the chlorine atom may require harsh reaction conditions, such as high temperatures and the use of polar aprotic solvents like DMF or DMSO. Studies on the related compound 3,5-dichloro-4-hydroxybenzamide show that its chlorine atoms can participate in nucleophilic aromatic substitution under high-temperature basic environments.

NucleophilePotential ProductReaction Conditions
Amine (R-NH₂)3-Amino-4-hydroxybenzamide derivativeElevated temperature, polar aprotic solvent
Alkoxide (R-O⁻)3-Alkoxy-4-hydroxybenzamide derivativeElevated temperature, polar aprotic solvent
Thiolate (R-S⁻)3-Thioether-4-hydroxybenzamide derivativeElevated temperature, polar aprotic solvent
This table outlines potential nucleophilic aromatic substitution reactions involving the chlorine atom of this compound.

Derivatization for Enhanced Research Utility

Modifying the structure of this compound can enhance its utility in research, for example, by improving its biological properties or by enabling its detection in experimental systems.

Strategies for Prodrug Design

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy can be used to improve a compound's pharmacokinetic properties. For this compound, prodrug strategies would likely involve modification of the phenolic hydroxyl or the amide groups. google.com

Esterification of the Hydroxyl Group: The hydroxyl group can be converted into an ester. This masks the polar phenolic group, potentially increasing lipophilicity and cell membrane permeability. These ester linkages can be designed to be cleaved by esterase enzymes in the body to release the active compound.

Ether Formation: The hydroxyl group can also be converted into an ether, for instance, a benzyl (B1604629) ether, which can be cleaved under specific biological conditions.

N-Acylation of the Amide: While less common, the amide nitrogen could potentially be acylated, with the resulting acyl group being designed for enzymatic removal.

Phosphoramidates: More complex prodrugs, such as phosphoramidates, can be designed for intracellular activation. nih.gov These approaches involve creating phosphate-containing peptidomimetics that undergo reductive activation inside a cell. nih.gov

Prodrug StrategyFunctional Group TargetedBond FormedPotential Advantage
Esterification-OH (Hydroxyl)Ester (-O-C=O)Increased lipophilicity, enzymatic cleavage
Etherification-OH (Hydroxyl)Ether (-O-R)Masking of polar group
Phosphoramidate-OH (Hydroxyl)PhosphoramidateTargeted intracellular release
This table presents potential strategies for designing prodrugs of this compound.

Introduction of Reporter Groups for Biological Studies

To track and quantify this compound in biological systems, reporter groups can be chemically attached to the molecule. These reporters can be fluorescent, radioactive, or possess other properties that allow for their detection.

Fluorescent Labeling: A fluorescent dye can be attached, often via a linker, to the primary molecule. This allows for visualization of the compound's localization in cells or tissues using fluorescence microscopy.

Bioorthogonal Handles: A small, inert functional group can be introduced, which can then be selectively reacted with a reporter molecule in a biological environment. A common example is the introduction of an alkyne or azide (B81097) group, allowing for "click chemistry" reactions. For example, derivatization with a propargyl group introduces an alkyne handle suitable for Huisgen cycloaddition with azide-containing reporters. vulcanchem.com

Isotopic Labeling: Replacing atoms (like ¹H, ¹²C, or ¹⁴N) with their heavy isotopes (like ²H, ¹³C, or ¹⁵N) allows the compound to be traced using mass spectrometry or NMR.

Product-Induced Gene Expression (PIGEX): This is an advanced biological reporter system where the presence of the compound or its metabolite induces the expression of a reporter gene, such as Green Fluorescent Protein (GFP). nih.gov

Reporter TypeMethod of IntroductionDetection Method
Fluorescent TagCovalent linkage to -OH or via SₙArFluorescence Microscopy/Spectroscopy
Alkyne HandleEtherification of -OH with propargyl alcoholClick Chemistry followed by detection
Heavy IsotopesSynthesis with isotopically enriched precursorsMass Spectrometry, NMR
BiotinCovalent linkageAvidin/Streptavidin-based assays
This table details various reporter groups and their application in the study of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic region of 3-Chloro-4-hydroxybenzamide is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern (protons at positions 2, 5, and 6) would lead to specific splitting patterns (e.g., a doublet, a doublet of doublets, and a doublet) due to spin-spin coupling. Additionally, signals for the phenolic hydroxyl (-OH) and the amide (-CONH₂) protons would be present, with their chemical shifts being sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. For this compound, seven distinct signals are expected: one for the carbonyl carbon of the amide group and six for the carbons of the benzene ring. The chemical shifts of the ring carbons are influenced by the attached substituents (chloro, hydroxyl, and amide groups).

Despite extensive searches, no experimental ¹³C NMR data for this compound has been found in the available literature. While data exists for structurally similar compounds like 3-chloro-4-hydroxybenzoic acid, these values are not directly transferable to the amide.

Two-Dimensional NMR Techniques for Connectivity Mapping

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for unambiguously assigning ¹H and ¹³C signals. A COSY spectrum would confirm the coupling relationships between adjacent aromatic protons, while an HSQC spectrum would correlate each aromatic proton directly to its attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) experiment could further map long-range correlations, for instance, from the aromatic protons to the carbonyl carbon.

No specific 2D NMR studies (COSY, HSQC, or HMBC) for this compound have been published, precluding a detailed connectivity analysis.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad band for the phenolic O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹.

Two distinct bands for the N-H stretching of the primary amide group (-CONH₂), usually found between 3100 and 3500 cm⁻¹.

A strong absorption for the C=O stretching (Amide I band) around 1630-1680 cm⁻¹.

An N-H bending vibration (Amide II band) near 1550-1640 cm⁻¹.

Bands corresponding to C=C stretching in the aromatic ring (1450-1600 cm⁻¹).

A band for C-Cl stretching, typically in the 600-800 cm⁻¹ range.

However, a specific, experimentally recorded FT-IR spectrum for this compound could not be located.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. A Raman spectrum would also show characteristic peaks for the aromatic ring and other functional groups. It is especially useful for observing symmetric vibrations that may be weak in the IR spectrum.

No experimental Raman spectrum for this compound is available in the surveyed scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state), revealing information about the molecule's conjugated systems and functional groups.

The UV-Vis spectrum of a substituted benzamide (B126) is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. For this compound, the benzene ring, carbonyl group (C=O), and the lone pairs on the oxygen and nitrogen atoms are the primary chromophores. Theoretical studies on similar molecules, such as 4-hydroxybenzamide (B152061), have utilized Time-Dependent Density Functional Theory (TD-DFT) to analyze these transitions. researchgate.netscispace.com These analyses show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic absorption properties. researchgate.net The electronic absorption is mainly described by the one-electron excitation from the HOMO to the LUMO. scispace.com

In a typical analysis, the electronic transitions for aromatic compounds like this compound would show intense absorption bands in the UV region. The presence of hydroxyl (-OH) and chloro (-Cl) substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to unsubstituted benzamide. For related compounds, intense electronic transitions are observed in the 280-310 nm range. scispace.com The transition from the ground state to the first excited state is often the most significant. scispace.com

Table 1: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Value/TransitionDescription
λmax ~280 - 310 nmCorresponds to the primary π → π* transitions of the aromatic system conjugated with the carbonyl group.
HOMO→LUMO Transition Primary contributorThe main electronic transition responsible for the most intense absorption band. scispace.com
Solvent Effects Red shift in polar solventsThe use of polar solvents can stabilize the excited state more than the ground state, leading to a shift to longer wavelengths. scispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. The nominal molecular weight of this compound is 171.58 g/mol , and its exact mass is 171.0087061 Da. nih.gov

In a mass spectrometer, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the functional groups and the aromatic ring.

Key fragmentation pathways would likely include:

Loss of the amide group: Cleavage of the C-C bond between the benzene ring and the carbonyl group can result in characteristic fragments.

Decarbonylation: Loss of a carbon monoxide (CO) molecule is a common fragmentation pattern for carbonyl-containing compounds.

Loss of substituents: The chlorine atom and hydroxyl group can be cleaved from the aromatic ring.

Tandem mass spectrometry (MS/MS) techniques, such as those used in MALDI-TOF/TOF analysis, allow for the selection of a precursor ion which is then fragmented to provide more detailed structural information. mdpi.com Studies on similar aromatic compounds have identified fragment ions associated with benzoate (B1203000) and phenol (B47542) moieties. escholarship.org For instance, analysis of related asperphenamate (B153795) analogs showed specific fragments corresponding to the N-benzoylphenylalanine moiety after ester cleavage and subsequent loss of CO. frontiersin.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Fragment IdentityDescription of Loss
171[M]+Molecular Ion
154[M-NH₃]+Loss of ammonia (B1221849)
136[M-Cl]+Loss of chlorine radical
128[M-CONH₂]+Loss of the amide radical
100[C₅H₃ClO]+Ring fragmentation after loss of amide

X-ray Diffraction for Solid-State Structural Determination

Compounds containing both hydroxyl and amide groups, such as 5-chloro salicylamides and various N-substituted benzamides, exhibit extensive hydrogen bonding networks. iucr.orgmdpi.com These hydrogen bonds are critical in dictating the crystal packing. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the hydroxyl group (-OH) can also participate as a donor and acceptor. mdpi.com

It is highly probable that the crystal structure of this compound would feature:

Intramolecular Hydrogen Bonds: A possible hydrogen bond could form between the hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring, although this is dependent on their relative positions. mdpi.com

Intermolecular Hydrogen Bonds: Molecules are likely to be linked into chains, sheets, or more complex three-dimensional networks. Common motifs include N-H···O and O-H···O hydrogen bonds, which link molecules into chains. iucr.orgresearchgate.net For example, in N-(4-Chlorophenyl)-2-hydroxybenzamide, molecules are linked by O—H⋯O hydrogen bonds into chains. researchgate.net Similarly, cocrystals of 4-hydroxybenzamide show extensive hydrogen bonding with other molecules. researchgate.net

The crystal system is likely to be monoclinic or orthorhombic, which are common for such organic molecules. iucr.orgresearchgate.net

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

ParameterPredicted Value/SystemSource of Analogy
Crystal System Monoclinic or OrthorhombicCommon for substituted benzamides. iucr.orgresearchgate.net
Space Group P2₁/c or PbcaFrequently observed space groups for similar compounds. iucr.orgresearchgate.net
Key Interactions Intermolecular N-H···O and O-H···O hydrogen bondsA universal feature in the crystal packing of hydroxybenzamides. mdpi.commdpi.com
Supramolecular Motif Formation of 1D chains or 2D sheetsA direct consequence of strong, directional hydrogen bonding. iucr.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For aromatic compounds like 3-Chloro-4-hydroxybenzamide, DFT is employed to optimize the molecular geometry and calculate key electronic properties. Studies on the parent compound, 4-hydroxybenzamide (B152061), and other substituted benzamides provide a template for understanding this compound. researchgate.netresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.net These calculations can predict that the molecule is largely planar, with potential for intermolecular hydrogen bonding, which can lead to the formation of stable dimers. ijcrar.com

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For the related 4-hydroxybenzamide, the HOMO-LUMO energy gap was calculated to be approximately 3.662 eV. researchgate.net The introduction of an electron-withdrawing chlorine atom at the 3-position is expected to influence the electron distribution and modulate these energy values.

Further analyses such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis are also performed. MEP maps identify the electrophilic and nucleophilic sites on the molecule, predicting regions likely to engage in intermolecular interactions. researchgate.netresearchgate.net NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the stability endowed by hydrogen bonds within the molecular system. researchgate.netnih.gov

Table 1: Calculated Electronic Properties of 4-Hydroxybenzamide (as an analog for this compound)

PropertyCalculated ValueSignificance
$E_{HOMO}$-6.367 eVRepresents the electron-donating ability of the molecule.
$E_{LUMO}$-2.705 eVRepresents the electron-accepting ability of the molecule.
Energy Gap (ΔE)3.662 eVIndicates chemical reactivity and kinetic stability.
Electrophilicity Index (ω)5.618 eVMeasures the energy stabilization when the system acquires additional electronic charge.

Data derived from DFT studies on 4-hydroxybenzamide. researchgate.net

Ab initio quantum chemistry methods, including Hartree-Fock (HF) and post-HF methods, are used for the high-accuracy prediction of spectroscopic parameters. These methods, often used alongside DFT, are instrumental in interpreting experimental spectra. ijcrar.comscispace.com For benzamide (B126) derivatives, ab initio calculations are used to predict vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. ijcrar.comtandfonline.com

Theoretical vibrational spectra are calculated to assign the observed experimental bands to specific vibrational modes, such as the stretching and bending of C-H, O-H, N-H, and C=O bonds. ijcrar.com In studies of similar molecules like 5-chloro-2-hydroxybenzamide, these computational approaches have been vital for a complete assignment of the vibrational spectra. tandfonline.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within the ab initio or DFT framework to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the molecular structure. researchgate.netscirp.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time, accounting for environmental factors like solvent and temperature.

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. For semi-flexible molecules like this compound, this involves identifying stable conformers and the energy barriers for rotation around single bonds. Computational techniques such as Potential Energy Surface (PES) scans are performed, typically using DFT, to map the energy landscape as a function of specific dihedral angles. scirp.org This analysis reveals the low-energy, stable conformations of the molecule.

Following the identification of stable conformers, MD simulations can be used to explore the dynamic behavior of the molecule in a simulated environment, such as in a water box. These simulations track the atomic movements over time, showing how the molecule flexes, rotates, and transitions between different conformational states. This provides a more realistic understanding of the molecule's structural properties in solution than static, gas-phase calculations alone.

When a compound is identified as a potential binder to a biological target, MD simulations are essential for studying the stability and dynamics of the ligand-protein complex. mdpi.comresearchgate.net For a derivative of this compound, specifically 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide, MD simulations were conducted to investigate its interaction with metallo-β-lactamase (Bla2) from Bacillus anthracis. mdpi.com

These simulations revealed that the compound remained stably bound in the active site, with its aromatic hydroxamate group coordinating with the essential zinc ions. mdpi.com Key metrics analyzed during such simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over the simulation time. Low and stable RMSD values indicate a stable complex. longdom.orgacs.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most with the ligand. acs.org

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein residues, which are crucial for binding affinity. researchgate.net

Solvent Accessible Surface Area (SASA): To measure changes in the surface area of the ligand exposed to the solvent, which can indicate how well the ligand is buried within the binding pocket. researchgate.netacs.org

In the study of the 3-chloro-benzamide derivative, MD simulations confirmed a sustained π-stacking interaction between the compound's aromatic ring and a histidine residue (H239) in the active site, providing detailed insight into the binding mode. mdpi.com

Conformational Analysis and Dynamic Behavior

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein or other macromolecular target. mdpi.comacs.org This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize how a ligand interacts with its receptor at an atomic level.

Derivatives of this compound and its precursor, 3-chloro-4-hydroxybenzoic acid, have been investigated in several docking studies against various biological targets. For instance, a dihydroxamate derivative of 3-chloro-benzamide was docked into the active site of metallo-β-lactamase using AutoDock Vina, which predicted a strong binding affinity of -7.5 kcal/mol. mdpi.com This in silico result was in agreement with in vitro kinetic analysis, validating the computational model. mdpi.com

Docking studies on other benzamide derivatives have explored their potential as inhibitors for a range of targets, demonstrating the versatility of this chemical scaffold.

Table 2: Representative Molecular Docking Studies of Benzamide Analogs

Compound/DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Software/Method
3-chloro-N-hydroxy...benzamideMetallo-β-lactamase (Bla2)-7.5AutoDock Vina
(E)-3-chloro-N-cinnamoyl-4-methoxybenzamideMatrix Metalloproteinase-2 (MMP-2)-8.50AutoDock
(E)-3-chloro-N-cinnamoyl-4-methoxybenzamideMatrix Metalloproteinase-1 (MMP-1)-8.24AutoDock
3-chloro-4-hydroxybenzoic acid hydrazideGlucagon Receptor (GCGR)-7.24Not Specified

Data compiled from studies on derivatives of this compound and its precursor. mdpi.comresearchgate.netlongdom.org

These docking investigations typically reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., asparagine, arginine) and hydrophobic interactions within the binding pocket, which are responsible for the ligand's binding affinity and specificity. acs.org

Prediction of Binding Modes with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial in drug discovery for identifying potential therapeutic agents. In the context of this compound and its derivatives, molecular docking studies have been employed to predict their binding modes with various biomolecular targets.

For instance, studies on benzamide derivatives have utilized molecular docking to investigate their interactions with protein targets like matrix metalloproteinases (MMPs), which are implicated in cancer. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. researchgate.netresearchgate.net The insights gained from these predictions are valuable for the rational design of more potent and selective inhibitors.

While specific docking studies for this compound are not extensively detailed in the provided results, the methodologies applied to similar benzamide compounds are directly transferable. For example, the docking of benzamide derivatives into the active site of enzymes like prostaglandin (B15479496) H2 synthase-1 has been performed to understand their anti-inflammatory activity. researchgate.net Such studies typically involve preparing the protein and ligand structures, performing the docking calculations, and analyzing the resulting poses to identify the most favorable binding mode. frontiersin.org

Affinity Scoring and Ranking of Derivatives

Following the prediction of binding modes, scoring functions are used to estimate the binding affinity of the ligand for the target protein. These scores are then used to rank different derivatives, prioritizing those with the most favorable predicted binding energies for further experimental testing. This process is a critical component of virtual screening and lead optimization in drug discovery.

The affinity of benzamide derivatives has been evaluated using various scoring functions. acs.org For example, in the discovery of novel inhibitors, the binding affinities of a series of compounds are often calculated and compared to a reference compound. acs.orgnih.gov This allows for the systematic exploration of the chemical space around a lead compound to identify modifications that enhance binding.

The development of potent inhibitors often involves synthesizing and testing a library of derivatives. Computational methods can significantly streamline this process by pre-selecting candidates with a higher probability of being active. For instance, the introduction of fluorine atoms into benzamide derivatives has been shown to increase their binding affinity to certain targets, a finding that can be rationalized and predicted using computational models. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.orgajrconline.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, the selection of relevant descriptors, and the generation and validation of a mathematical model. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and neural networks, can be used to build the QSAR model.

QSAR studies have been successfully applied to various classes of compounds, including phenols and benzamide derivatives, to predict their toxicity and other biological activities. ajrconline.orgnih.govacs.org For example, QSAR models have been developed to predict the toxicity of phenols to aquatic organisms. ajrconline.org In the context of drug discovery, QSAR models can be used to predict the potency of a series of inhibitors against a particular target. biorxiv.org

Identification of Key Structural Descriptors for Activity

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be related to various properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. biorxiv.org

For example, a QSAR study on a series of inhibitors might reveal that the activity is strongly correlated with the logarithm of the octanol-water partition coefficient (logP), a measure of lipophilicity, and the presence of specific functional groups. ajrconline.org This information can then be used to guide the design of new compounds with improved activity. The identification of these key descriptors provides valuable insights into the mechanism of action of the compounds and the nature of their interaction with the biological target.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are quantum chemical calculations that provide insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net Red colors on the MEP map typically indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack. researchgate.net This information is particularly useful for predicting the sites of hydrogen bonding and other non-covalent interactions. researchgate.netijcrar.com

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. bohrium.com These calculations are often performed using Density Functional Theory (DFT) methods. researchgate.netresearchgate.net

Biochemical and Mechanistic Investigations of 3 Chloro 4 Hydroxybenzamide and Its Analogues

Interaction with Molecular Targets

The biological activity of 3-chloro-4-hydroxybenzamide and its analogues originates from their direct interaction with specific molecular targets, primarily enzymes and receptors. By binding to these macromolecules, they can either inhibit or modulate their function, initiating a cascade of downstream cellular events.

Enzyme Inhibition and Modulation Studies

Analogues of this compound have been identified as potent inhibitors of several classes of enzymes, including kinases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition: HDACs are a family of enzymes crucial for regulating gene expression, and their inhibition is a key strategy in cancer therapy. tandfonline.com Several analogues of this compound have demonstrated significant HDAC inhibitory activity. tandfonline.comgoogle.com For instance, a series of compounds incorporating a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure were found to be effective HDAC inhibitors. tandfonline.com One particularly potent analogue, compound L20, showed selectivity for class I HDACs, with a strong preference for HDAC3. tandfonline.com

CompoundTarget HDACIC50 (µM)Selectivity Index vs HDAC6
L20 HDAC10.684>1462
HDAC22.548>392
HDAC30.217>4608
Data sourced from discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. tandfonline.com

Furthermore, studies on Suberoylanilide Hydroxamic Acid (SAHA) analogues, such as 3-Chloro-SAHA, have shown they can effectively inhibit HDAC-8 enzyme activity in various cancer cell lines. researchgate.net These compounds were also found to decrease the expression of HDAC-2 and HDAC-3 genes. researchgate.net The mechanism of inhibition often involves the hydroxamic acid group chelating the zinc ion within the enzyme's active site. researchgate.net

Kinase Inhibition: Kinases are enzymes that play a pivotal role in signal transduction by phosphorylating other proteins. The salicylanilide (B1680751) derivative, ZT-1a [5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide], has been identified as a potent and selective inhibitor of the SPAK kinase (STK39), a master regulator of cation-Cl⁻ cotransport. exeter.ac.uk ZT-1a acts as a non-ATP-competitive inhibitor by targeting an allosteric site. exeter.ac.uk Other salicylanilide derivatives have been synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment. nih.gov Additionally, derivatives like N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide (B126) have been shown to potently inhibit the activation of STAT3, a downstream target of many kinase pathways. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: MMPs are involved in the degradation of the extracellular matrix, a process critical in both normal physiology and diseases like arthritis and cancer metastasis. The analogue N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck) was identified as a potent inhibitor of matrix metalloproteinase-13 (MMP-13) activity in chondrocytes stimulated by TNF-α. plos.org

Receptor Binding and Activation Mechanisms

In addition to enzyme inhibition, analogues of this compound interact with various cell surface receptors.

Hydroxycarboxylic Acid Receptor 1 (HCAR1): The analogue 3-chloro-5-hydroxybenzoic acid (3Cl-HBA) is a known agonist for the Hydroxycarboxylic Acid Receptor 1 (HCAR1), also known as GPR81. unil.ch HCAR1 is a G-protein coupled receptor (GPCR) that, upon activation, engages with a Gαi protein subunit. unil.chacs.org This interaction leads to a reduction in intracellular cyclic AMP (cAMP) levels. acs.org Structural studies indicate that the negatively charged carboxyl group of the agonist binds within a pocket of the receptor, forming strong interactions with specific amino acid residues like arginine (R99) and tyrosine (Y268). acs.org

Serotonin Receptor (5-HT1B): The compound 3-Chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide acts as a selective and high-affinity antagonist of the 5-HT1B receptor. smolecule.com By blocking the binding of the natural ligand, serotonin, this compound inhibits the receptor's downstream signaling pathways. smolecule.com

Cellular Pathway Modulation

The interaction of these compounds with their molecular targets triggers changes in intracellular signaling pathways, which in turn affects fundamental cellular processes like cell growth, survival, and death.

Influence on Signal Transduction Pathways

The modulation of enzymes and receptors by this compound analogues has direct consequences on cellular signaling.

Kinase Signaling Pathways: Derivatives of this compound have been shown to modulate key signaling pathways by altering the phosphorylation states of proteins. The SPAK kinase inhibitor ZT-1a, for example, directly inhibits the phosphorylation of its downstream targets, the cation-Cl⁻ cotransporters NKCC1 and KCCs. exeter.ac.uk Activation of the HCAR1 receptor by the agonist 3-chloro-5-hydroxy-benzoic acid (CHBA) has been shown to significantly increase the phosphorylation of ERK1/2 and its downstream target p90RSK, activating the ERK/p90RSK pathway. nih.gov In contrast, salicylanilide derivatives can block aberrant STAT3 signaling, which is often constitutively active in cancer cells. nih.gov One such analogue, N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck), was found to suppress the expression of its target genes by downregulating the activation of the NF-κB and STAT-3 transcription factors. plos.org

Compound/AnaloguePathway ModulatedEffect
ZT-1a WNK–SPAK–CCC pathwayInhibition of SPAK-dependent phosphorylation exeter.ac.uk
3-Chloro-5-hydroxy-benzoic acid ERK/p90RSK pathwayUpregulation of ERK1/2 and p90RSK phosphorylation nih.gov
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide NF-κB and STAT-3 pathwaysDownregulation of activation plos.org
Salicylanilide derivatives STAT3 pathwayInhibition of activation and transcriptional function nih.gov
Niclosamide Wnt/β-catenin pathwayInhibition a2bchem.com

Induction of Apoptosis and Cell Cycle Modulation

A common outcome of the pathway modulation by these compounds is the induction of programmed cell death (apoptosis) and arrest of the cell division cycle, particularly in cancer cells.

The inhibition of HDACs by these compounds has been directly linked to the induction of apoptosis. google.com For example, the HDAC inhibitor L20 was found to increase the apoptotic rate of K562 cancer cells in a dose-dependent manner. tandfonline.com Similarly, the salicylanilide anthelmintic drug rafoxanide (B1680503) was found to promote apoptosis and arrest the cell cycle in the G0/G1 phase in gastric cancer cells. researchgate.net

p53 Pathway Involvement: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some research suggests that derivatives of 3-chloro-4-hydroxybenzaldehyde (B1581250) can reactivate p53 pathways, leading to apoptosis and cell cycle arrest. Furthermore, studies with 3-Chloro-SAHA analogues demonstrated an enhanced expression of the p53 tumor suppressor gene alongside the inhibition of HDACs. researchgate.net

Compound/AnalogueCellular EffectAssociated Pathway/MechanismCell Line
L20 Increased apoptosisHDAC InhibitionK562 tandfonline.com
Rafoxanide G0/G1 cell cycle arrest, apoptosisNot specifiedGastric Cancer researchgate.net
3-Chloro-4-hydroxybenzaldehyde derivative Apoptosis, cell cycle arrestReactivation of p53 pathwaysWiDr (colon cancer)
3-Chloro-SAHA Cytotoxicity, apoptosisHDAC inhibition, enhanced p53 expressionU87MG, MCF-7, Raji researchgate.net

Mechanistic Insights into Biological Activity

The biological activities of this compound and its analogues are a direct consequence of their molecular interactions and subsequent pathway modulation. The mechanism of action involves the compound binding to specific molecular targets, such as enzymes or receptors, which can block substrate access or modulate protein function. ontosight.ai

For instance, the anti-inflammatory and chondroprotective effects of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide are mechanistically linked to its ability to suppress the expression of iNOS and MMP-13. plos.org This suppression is achieved by inhibiting the activation of the NF-κB and STAT-3 signaling pathways. plos.org

In the context of the nervous system, the activation of the HCAR1 receptor by its agonists, like 3Cl-HBA, leads to a downmodulation of neuronal activity. unil.ch This is accomplished through presynaptic mechanisms and a reduction in neuronal excitability, mediated by the receptor's coupling to the Gαi intracellular pathway. unil.ch

In cancer, the mechanism often involves the induction of apoptosis and cell cycle arrest. google.com The inhibition of HDACs by various analogues leads to changes in gene expression, including the upregulation of tumor suppressors like p53, which culminates in the death of the cancer cell. researchgate.netacs.org

Anti-infective Mechanisms (e.g., antibacterial, antifungal, antiviral, antiprotozoal)

The anti-infective properties of this compound and its structural analogues, particularly salicylanilides, are broad, targeting a range of pathogens through various mechanisms.

Antibacterial Activity

Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are derivatives of salicylamides, have demonstrated notable bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govscispace.com A study investigating a series of these compounds found that their effect was bactericidal, defined by a minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio of ≤4. nih.govscispace.com For instance, compounds like 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide exhibited a reliable bactericidal effect against multiple MRSA strains at concentrations four times their MIC after 24 hours of incubation. nih.govscispace.com Time-kill assays revealed that the bactericidal effect is concentration-dependent and can be rapid for certain derivatives. nih.govscispace.com

The primary mechanism for many salicylanilides against bacteria like Mycobacterium tuberculosis is believed to be the disruption of the cellular proton gradient. nih.gov These molecules act as proton shuttles, which dissipates the proton motive force across the bacterial cell membrane, a process essential for generating ATP. nih.govresearchgate.net This uncoupling of oxidative phosphorylation is a key element of their antibacterial action. nih.govresearchgate.net Additionally, salicylanilides have been suggested to inhibit two-component regulatory systems in bacteria. nih.govresearchgate.net

Compound DerivativeTarget OrganismKey FindingReference
4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)MRSA (multiple strains)Exhibited bactericidal activity at 4x MIC after 24 hours. nih.govscispace.com
N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g)MRSA 63718Showed bactericidal effect at 2x MIC at 6 and 8 hours. nih.govscispace.com
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide (1f)MRSA 63718Demonstrated rapid, concentration-dependent bactericidal effect, with a >3-log10 reduction in CFU/mL at 2x MIC within 4 hours. nih.govscispace.com

Antifungal Activity

Salicylanilide derivatives have also been investigated for their antifungal properties. A study on salicylanilide esters with 4-(trifluoromethyl)benzoic acid showed activity against various fungal strains. oalib.comnih.gov The results indicated that molds were generally more susceptible than yeasts. oalib.comnih.gov For example, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide was identified as a highly active salicylanilide, and its ester derivative, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, exhibited a very low MIC of 0.49 µmol/L against certain fungi. oalib.comnih.gov The mechanism is often linked to their ability to act as protonophores, disrupting mitochondrial function, similar to their antibacterial action. researchgate.net The anthelmintic drug Niclosamide, a chlorinated salicylanilide, has considerable antifungal properties attributed to its role as a mitochondrial uncoupler. researchgate.net

Antiviral Activity

The antiviral mechanisms of salicylanilide analogues have been explored against several viruses. For Human Adenovirus (HAdV), various derivatives were found to act at different stages of the viral life cycle. csic.esacs.org Preliminary studies on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues indicated that some compounds likely target HAdV DNA replication, while others appear to inhibit later steps, post-replication. csic.esacs.org

Against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, certain N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues act as potent inhibitors. nih.gov Their mechanism is dual-action: they suppress viral replication and inhibit the RSV-induced inflammatory response. nih.gov Mechanistically, these compounds were found to decrease the phosphorylation of key signaling proteins IRF3 (at serine 396) and the NF-κB p65 subunit (at serine 536), which are crucial for the viral life cycle and the associated inflammatory cascade. nih.gov

Antiprotozoal Activity

Salicylanilides and related compounds have been used for decades as anthelmintics in both human and veterinary medicine. researchgate.net The primary mechanism of action against parasites like tapeworms is the inhibition of mitochondrial oxidative phosphorylation. evitachem.com By acting as uncouplers, these compounds disrupt ATP production, leading to energy depletion and parasite death. evitachem.com Some salicylamide (B354443) derivatives have also been evaluated for activity against protozoa such as Leishmania braziliensis and Trypanosoma cruzi, showing weak to moderate bioactivity. brazilianjournals.com.br

Anti-inflammatory Molecular Pathways

Analogues of this compound have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

A prominent mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway. nih.govplos.org In studies using tumor necrosis factor-alpha (TNF-α)-stimulated chondrocytes, N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide was found to be a potent inhibitor of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. plos.org This suppression was achieved by downregulating the activation of NF-κB and another transcription factor, Signal Transducer and Activator of Transcription 3 (STAT-3). plos.org

In the context of viral infections like RSV, salicylamide derivatives inhibit the virus-induced activation of NF-κB. nih.gov This is achieved by preventing the phosphorylation of the p65 subunit of NF-κB at key serine residues (S536 and S276), thereby blocking its activation and the subsequent production of pro-inflammatory cytokines and chemokines. nih.gov

Furthermore, some salicylanilide derivatives have been shown to negatively regulate the NLRP3 inflammasome. nih.gov A novel benzamide-linked small molecule, Cf-02, was found to blunt the activation and assembly of the NLRP3 inflammasome, which is a critical component of the innate immune system that drives inflammation. nih.gov

Compound AnalogueModel SystemInhibited Pathway/TargetOutcomeReference
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck)TNF-α-stimulated chondrocytesNF-κB and STAT-3 activationSuppressed iNOS expression and NO production. plos.org
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesRSV-infected cellsPhosphorylation of NF-κB p65 and IRF3Suppressed cytokine/chemokine production. nih.gov
Cf-02 (benzamide-linked small molecule)In vitro and in a mouse model of lupus nephritisNLRP3 inflammasome assembly and activationReduced IL-1β secretion and renal inflammation. nih.gov

Antioxidation Mechanisms

Antioxidants can neutralize harmful free radicals through several chemical mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The molecular structure of phenolic compounds, such as those in the hydroxybenzamide family, makes them potential candidates for such radical scavenging activity.

While specific mechanistic studies on the antioxidant action of this compound are not extensively detailed in the provided context, related compounds have shown antioxidant properties. smolecule.com For example, preliminary studies on 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide suggest it may help reduce oxidative stress in biological systems. smolecule.com The generation of reactive oxygen species (ROS) can be a consequence of mitochondrial uncoupling, a known effect of salicylanilides. researchgate.net This disruption of the electron transport chain can lead to incomplete electron reduction and the formation of potent oxidants that damage cellular components. researchgate.net Antioxidants can counteract this damage directly by scavenging these free radicals or indirectly by modulating the activity of enzymes involved in oxidative stress pathways. researchgate.net

Role as a Proton Shuttle (for related salicylanilides)

A primary and well-documented mechanism of action for salicylanilides is their function as proton shuttles, or protonophores. nih.govresearchgate.netnih.govmdpi.com These molecules are lipophilic weak acids, meaning they can easily insert into lipid membranes and transport protons (H+) across them. mdpi.com

The process involves the phenolic hydroxyl group on the salicyl moiety. nih.gov In a high proton concentration environment, such as the intermembrane space of mitochondria or the acidic environment of an endosome, the salicylanilide becomes protonated. nih.govmdpi.com Being lipid-soluble, the protonated molecule can then diffuse across the lipid bilayer to an area of lower proton concentration, such as the mitochondrial matrix or the cell cytoplasm. mdpi.com Once there, it releases the proton, effectively "shuttling" it across the membrane and dissipating the crucial proton gradient (proton motive force). nih.govmdpi.com

This action uncouples processes that rely on this gradient. In mitochondria, it uncouples the electron transport chain from ATP synthesis, leading to energy depletion and cell death. evitachem.commdpi.com In other contexts, it can neutralize the acidic pH of endosomes, which is required for processes like the translocation of certain viral or bacterial toxins into the cytoplasm. nih.gov This protonophore mechanism is considered the basis for the broad-spectrum anti-infective and cytotoxic activities of many salicylanilides. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 3 Chloro 4 Hydroxybenzamide Derivatives

Systematic Exploration of Substituent Effects

The potency and efficacy of compounds derived from the 3-chloro-4-hydroxybenzamide core are highly sensitive to the nature and position of various substituents. Detailed investigations have systematically probed these effects on the phenyl ring and the amide linker.

Impact of Halogenation Patterns

The presence and positioning of halogen atoms on the benzamide (B126) ring are critical determinants of biological activity. The 3-chloro substitution pattern of the parent molecule itself is often a key feature for efficacy in various contexts. mdpi.com Studies on derivatives of IMD-0354, a related salicylamide (B354443), have shown that the chloro group is important for its activity as a colistin (B93849) adjuvant. nih.gov

Key findings from SAR studies on halogenation include:

Positional Importance : Moving the chlorine atom from the 3-position to other locations on the ring can be tolerated, with some positional isomers retaining activity equivalent to the parent compound. nih.gov However, in other series, such as certain kinase inhibitors, the specific placement of the chloro group is crucial. nih.gov

Substitution with Other Halogens : Replacing the chlorine atom with other halogens like fluorine, bromine, or iodine is often well-tolerated and can sometimes lead to enhanced potency. nih.gov For instance, an iodo derivative of an IMD-0354 analogue displayed superior activity in reducing colistin's minimum inhibitory concentration (MIC) against certain bacteria. nih.gov In some classes of dual aromatase–sulfatase inhibitors, the inhibitory potency follows the trend Br > Cl > F. nih.gov This highlights that halogen identity can profoundly alter a molecule's biological profile. nih.gov

Polychlorination : The addition of more chlorine atoms, creating dichloro or trichloro patterns, can have varied effects. In some instances, such as with certain Gli1 transcription inhibitors, dichloro-substitution was found to decrease activity substantially. nih.gov In contrast, studies on other halogenated compounds have found that specific di-halogenation patterns can significantly improve inhibitory activity. nih.govresearchgate.net

The electronic and steric effects of the halogen substituents, as well as their ability to form halogen bonds, contribute to these observed differences in activity.

Table 1: Impact of Halogen Modifications on the Activity of an IMD-0354 Analogue Activity measured as the resulting MIC of colistin (μg/mL) against Acinetobacter baumannii (AB4106) and Klebsiella pneumoniae (KPB9) when screened with the analogue at 5 μM.

Compound Analogue Modification from Parent Structure Colistin MIC (AB4106) Colistin MIC (KPB9) Reference
IMD-0354 (parent-like) 3-Chloro 4 0.5 nih.gov
Analogue 5 4-Chloro 4 0.5 nih.gov
Analogue 6 No Halogen 4 0.5 nih.gov
Analogue 8 3-Fluoro 4 0.5 nih.gov
Analogue 9 3-Bromo 4 0.5 nih.gov
Analogue 10 3-Iodo 0.5 0.5 nih.gov

Data sourced from a study on IMD-0354 analogues. nih.gov

Influence of Hydroxyl Group Modifications

The phenolic hydroxyl group is another cornerstone of the this compound structure, playing a pivotal role in target binding, often through hydrogen bond formation.

Key findings include:

Essentiality of the Hydroxyl Group : Complete removal of the phenolic hydroxyl group or its conversion to a methoxy (B1213986) ether (methylation) has been shown to abrogate biological activity in multiple studies, indicating its essentiality. nih.govnih.gov

Positional Isomers : The position of the hydroxyl group relative to the amide is critical. Shifting the hydroxyl group from the 4-position (para) to the 2-position (ortho, creating a salicylamide) or 3-position (meta) can have dramatic effects. In one series, moving the hydroxyl to the meta position resulted in a compound with equipotent activity, while further rotation to the para position abolished activity. nih.gov The relative position of the hydroxyl and carboxylic acid groups influences the compound's acidity and intermolecular interactions. acs.org

Combined Modifications : The interplay between the hydroxyl group and other substituents is also significant. For example, the removal of the chlorine atom combined with moving the phenolic hydroxyl group was not tolerated and resulted in an inactive derivative. nih.gov

Table 2: Effect of Hydroxyl Group Position on an IMD-0354 Analogue Activity measured as the resulting MIC of colistin (μg/mL) against Acinetobacter baumannii (AB4106) and Klebsiella pneumoniae (KPB9) when screened with the analogue at 5 μM.

Compound Analogue OH Position Relative to Amide Colistin MIC (AB4106) Colistin MIC (KPB9) Reference
IMD-0354 (parent-like) ortho (2-OH) 4 0.5 nih.gov
Analogue 3 meta (3-OH) 4 0.5 nih.gov
Analogue 4 para (4-OH) >2048 >512 nih.gov

Data sourced from a study on IMD-0354 analogues. nih.gov

Role of Amide Linker Substitutions

The amide linker connects the substituted phenyl ring to another chemical moiety and is not merely a passive spacer. Modifications to this linker have been explored to optimize activity and other properties.

Research has shown that the amide structure is often important for activity. nih.gov In some series, replacing the amide with an ether linkage resulted in a near-complete loss of activity. nih.gov However, substituting the amide with a urea (B33335) linker has, in some cases, yielded compounds with comparable potency. mdpi.comnih.gov Further modifications, such as substitution on the amide nitrogen, can also influence biological outcomes. nih.gov For example, in a series of Gli1 inhibitors, N-methylation of the amide was investigated, showing that such substitutions are a viable path for analogue development. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel chemotypes with similar biological activities but potentially improved properties. nih.govunipa.it These techniques involve replacing a central molecular core or specific functional groups with others that are sterically and electronically similar. unipa.itresearchgate.net

For derivatives of this compound, these strategies have been applied to:

Core Scaffold Replacement : In studies of related compounds, the fundamental benzamide core has been replaced with other heterocyclic systems. For example, researchers have explored pyrrolopyrimidones as a bioisosteric replacement for a pyrrolopyridone core, leading to a significant improvement in potency. nih.gov The tetrahydroisoquinoline (THIQ) ring is another scaffold that has been widely explored in anticancer drug design, demonstrating the principle of core structure modification. researchgate.net

Functional Group Bioisosteres : Specific functional groups on the parent molecule can be replaced with bioisosteres. A common example is the replacement of a carboxylic acid group with a tetrazole or an acylsulfonamide, which can maintain or improve activity while altering physicochemical properties like acidity and cell permeability. researchgate.net Similarly, a bicyclo[1.1.1]pentane (BCP) core has been proposed as a saturated bioisostere for a phenyl ring, and a BCP-containing hydroxy acid has been synthesized as a potential bioisostere of 4-hydroxybenzoic acid. acs.org

Rational Design Principles for Optimized Analogues

The rational design of optimized analogues builds upon SAR data, structural biology insights, and computational modeling to create new molecules with enhanced potency, selectivity, and drug-like properties. iiarjournals.orgresearchgate.netresearchgate.net This approach moves beyond random screening to a more targeted strategy.

Key principles applied in the optimization of this compound derivatives and related compounds include:

Pharmacophore Fusion : This strategy involves combining key structural elements from two or more different active compounds to create a hybrid molecule with potentially synergistic or improved activity. nih.govrsc.org For instance, a potent inhibitor was designed by fusing the hinge-binding fragment of one chemical series with the substituted benzamide moiety of another. nih.gov

Structure-Based Design : When the three-dimensional structure of the biological target is known, researchers can use it to design molecules that fit precisely into the binding site. Co-crystal structures of inhibitors bound to their target can reveal key interactions, such as hydrogen bond networks, that are crucial for potency. nih.gov This information allows for the targeted addition or modification of functional groups to enhance these interactions.

By integrating these principles, medicinal chemists can systematically evolve lead compounds like this compound into highly optimized clinical candidates. iiarjournals.orgresearchgate.net

Environmental Fate and Biotransformation Pathways

Microbial Metabolism of 3-Chloro-4-hydroxybenzamide Analogues

Microbial activity is a primary driver in the degradation of benzamide (B126) and benzonitrile (B105546) compounds in the environment. Various microorganisms have evolved enzymatic systems capable of transforming these molecules, often utilizing them as a source of carbon and nitrogen. The metabolism of analogues such as di-halogenated hydroxybenzamides and related benzonitriles provides insight into the likely biotransformation routes for this compound.

The microbial breakdown of halogenated benzamides and their nitrile precursors typically proceeds through a series of enzymatic reactions, leading to the formation of specific intermediates and final products. The key enzymes involved in the initial steps are nitrile hydratase, amidase, and nitrilase. aidic.itscispace.commdpi.comresearchgate.net

The common pathway for nitrile-containing analogues like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) involves a two-step hydrolysis. First, nitrile hydratase converts the nitrile group (-CN) to an amide group (-CONH₂), forming the corresponding benzamide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid (-COOH), releasing ammonia (B1221849). aidic.it For example, the biodegradation of bromoxynil yields 3,5-dibromo-4-hydroxybenzamide (B1230806) (BRAM) and then 3,5-dibromo-4-hydroxybenzoic acid (BRAC). scispace.comnih.gov In some cases, a nitrilase can directly convert the nitrile to a carboxylic acid in a single step. aidic.it

Further degradation often involves dehalogenation and ring cleavage. For instance, under aerobic conditions, Cupriavidus sp. strain SK-3 metabolizes 4-chlorobenzoic acid via hydrolytic dehalogenation to 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid before entering the β-ketoadipate pathway for ring cleavage. nih.gov Anaerobic pathways can also achieve dehalogenation; Desulfitobacterium chlororespirans, for example, can reductively dehalogenate ioxynil to 4-cyanophenol. nih.gov

Table 1: Enzymatic Degradation Pathways of this compound Analogues

Precursor CompoundKey Enzyme(s)Primary Intermediate(s)Final Metabolite(s) (Pre-Ring Cleavage)
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)Nitrile Hydratase, Amidase3,5-dibromo-4-hydroxybenzamide3,5-dibromo-4-hydroxybenzoic acid
Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)Nitrile Hydratase, Amidase, Nitrilase, Dehalogenase3,5-diiodo-4-hydroxybenzamide, 3-iodo-4-hydroxybenzoic acid3,5-diiodo-4-hydroxybenzoic acid, 1,3-diiodophenol
Dichlobenil (2,6-dichlorobenzonitrile)Nitrile Hydratase, Amidase2,6-dichlorobenzamide (B151250) (BAM)2,6-dichlorobenzoic acid
4-Chlorobenzoic acidDehalogenase, Hydroxylase4-hydroxybenzoic acidProtocatechuic acid

A diverse range of bacteria and fungi have been identified with the capacity to degrade halogenated aromatic compounds. The genus Rhodococcus is particularly notable for its metabolic versatility and has been extensively studied for its ability to biotransform nitriles into amides and acids through the action of nitrile hydratase and amidase enzymes. nih.govrsc.orgdokumen.pub Strains of Rhodococcus have been shown to degrade ioxynil to its corresponding carboxylic acid. scispace.com

Microbacterium imperiale CBS 498-74 utilizes a sequential enzymatic cascade of nitrile hydratase and amidase to transform bromoxynil into 3,5-dibromo-4-hydroxybenzoic acid via the amide intermediate. aidic.it Studies with this strain have highlighted how environmental factors like pH can influence the activity and stability of these enzymes, thereby affecting the ratio of amide to acid products. aidic.it

Other bacteria known to be effective degraders include Lysinibacillus boronitolerans and Bacillus cereus, which can metabolize ioxynil octanoate, producing metabolites that indicate the involvement of esterases, nitrile hydratases, amidases, and dehalogenases. mdpi.com Under anaerobic conditions, Desulfitobacterium chlororespirans demonstrates the ability to perform reductive dehalogenation, a critical step in the detoxification of these compounds. nih.gov Fungi also contribute to the degradation of these herbicides, possessing a variety of metabolic pathways to transform organic pollutants. mdpi.com

Table 2: Microorganisms Involved in the Biotransformation of Analogous Compounds

MicroorganismCompound(s) TransformedKey Metabolic Action
Rhodococcus sp.Aromatic/heterocyclic nitriles, IoxynilNitrile hydrolysis to amide and/or acid. scispace.comrsc.org
Microbacterium imperialeBromoxynil, various nitrilesNitrile hydration to amide, followed by hydrolysis to acid. aidic.it
Cupriavidus sp.4-Chlorobenzoic acidHydrolytic dehalogenation and subsequent ring cleavage. nih.gov
Desulfitobacterium chlororespiransBromoxynil, IoxynilAnaerobic reductive dehalogenation. nih.gov
Lysinibacillus boronitoleransIoxynil octanoateEster hydrolysis, nitrile conversion, deiodination. mdpi.com
Bacillus cereusIoxynil octanoateEster hydrolysis, nitrile conversion, deiodination. mdpi.com

Enzymatic Degradation Products and Intermediates

Abiotic Degradation Mechanisms

While microbial breakdown is a significant fate process, abiotic mechanisms such as photolysis and hydrolysis also contribute to the transformation of halogenated hydroxybenzamides and their precursors in the environment. unina.it However, studies on benzonitrile herbicides generally indicate that abiotic degradation is less efficient than microbial degradation. scispace.com

Photolysis, or degradation by sunlight, can be a relevant pathway, particularly for compounds with a hydroxyl group like the analogues bromoxynil, chloroxynil, and ioxynil, which makes them more susceptible to photochemical reactions than compounds like dichlobenil. scispace.com The primary initial photochemical reaction for ioxynil and its chlorinated analogue, chloroxynil, in water is the photohydrolysis of the carbon-halogen bond. researchgate.net This process leads to the formation of monohalogenated and subsequently dihydroxybenzonitrile derivatives. researchgate.net

Implications for Environmental Chemistry and Sustainability

The study of the environmental fate of compounds like this compound has significant implications for environmental chemistry and sustainability. The degradation pathways determine the persistence of the parent compound and the formation of transformation products, which may have different toxicity and mobility profiles. unina.it For example, the metabolite 2,6-dichlorobenzamide (BAM), derived from the herbicide dichlobenil, is known for its persistence and mobility, leading to concerns about groundwater contamination. scispace.com

Understanding these transformation processes is essential for environmental risk assessment and the development of sustainable agricultural practices. Bioremediation, which harnesses the metabolic capabilities of microorganisms, represents a promising and sustainable approach to decontaminate polluted soil and water. mdpi.com By identifying and utilizing microbes with specific enzymatic machinery, it is possible to accelerate the breakdown of persistent pollutants into less harmful substances. mdpi.comroutledge.com This approach aligns with the principles of green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. routledge.com The ultimate goal is to manage the use of synthetic chemicals in a way that minimizes their adverse effects on ecosystems and human health, ensuring long-term environmental sustainability. mdpi.comunsw.edu.au

Future Research Trajectories for 3 Chloro 4 Hydroxybenzamide

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the study of 3-chloro-4-hydroxybenzamide and its derivatives. Current methods, while effective, often provide a foundation for further innovation.

Future research will likely focus on:

Greener Synthesis: Exploring more environmentally friendly synthetic methods, such as microwave-assisted synthesis, which can offer higher yields and reduce the use of hazardous solvents. mdpi.com

Catalytic Systems: Investigating novel catalysts to improve reaction efficiency and selectivity. For instance, the use of cobalt catalysts in the oxidation of p-cresol (B1678582) derivatives represents an industrially relevant approach.

Flow Chemistry: Implementing continuous flow synthesis techniques can offer better control over reaction parameters, leading to higher purity products and easier scalability.

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis could provide highly selective and environmentally benign alternatives to traditional chemical methods.

A key intermediate, 3-chloro-4-hydroxybenzoyl chloride, can be synthesized from 3-chloro-4-hydroxybenzoic acid hemihydrate by heating with thionyl chloride. prepchem.com This highlights a conventional pathway that could be a target for optimization through novel methodologies.

Advanced Mechanistic Elucidation of Biological Interactions

A deeper understanding of how this compound and its analogues interact with biological systems at a molecular level is crucial for their development as therapeutic agents. While the general biological activities of benzamides are known, the specific mechanisms of this particular compound are still under investigation. ontosight.ai

Future research directions include:

Target Identification and Validation: Employing techniques like affinity chromatography and mass spectrometry to identify the specific protein targets of this compound.

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compound bound to its biological targets, providing insights into the precise molecular interactions.

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict binding affinities and modes of interaction with various biological targets, guiding the design of more potent and selective analogues. For example, understanding the interaction with mitochondrial oxidative phosphorylation in parasites has been a key area of research for related compounds. evitachem.com

Design of Next-Generation Analogues for Specific Research Applications

The core structure of this compound serves as a scaffold for the design of new molecules with tailored properties. By modifying its functional groups, researchers can develop next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. smolecule.comnih.gov

Key areas for the design of new analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and evaluating the impact on biological activity to build comprehensive SAR models. nih.govnih.govbiorxiv.org This can involve creating derivatives with different substituents on the phenyl ring or modifying the amide linkage. nih.gov

Target-Specific Analogues: Designing analogues to selectively target specific enzymes or receptors implicated in diseases like cancer or infectious diseases. acs.orgnih.govnih.gov For instance, derivatives have been explored as inhibitors of human adenovirus. acs.orgnih.gov

Prodrug Strategies: Developing prodrugs of this compound to improve its solubility, stability, and bioavailability.

The synthesis of various substituted N-phenyl-hydroxybenzamides has demonstrated the potential to create a diverse library of compounds for screening against various biological targets. plos.orgmdpi.com

Integration with Systems Biology Approaches

To gain a holistic understanding of the effects of this compound, it is essential to integrate molecular-level data with systems-level biological information. Systems biology approaches can help to elucidate the broader impact of the compound on cellular networks and pathways. mdpi.com

Future research will likely involve:

Omics Technologies: Utilizing genomics, transcriptomics, proteomics, and metabolomics to analyze the global changes in a biological system upon treatment with the compound. researchgate.netnih.gov This can reveal novel mechanisms of action and potential off-target effects.

Network Pharmacology: Constructing and analyzing protein-protein interaction networks and signaling pathways to understand how the compound perturbs cellular function on a larger scale.

Bioinformatics and Data Integration: Developing and applying computational tools to integrate and analyze large datasets from different "omics" platforms, providing a comprehensive view of the compound's biological effects. mdpi.comcsic.es

By combining these advanced research trajectories, scientists can unlock the full potential of this compound and its analogues, paving the way for the development of novel therapeutics and research tools.

Q & A

Q. Critical Data from Analogous Syntheses :

Reaction ComponentConditionYield Improvement
SolventAnhydrous DCMReduced hydrolysis
CatalystTriethylamine (1.2 eq)85% yield
Post-Reaction WorkupEthanol recrystallization>95% purity

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and amide NH (δ ~9–10 ppm). Chlorine substituents deshield adjacent protons .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .
  • Mass Spectrometry (HR-MS) : Molecular ion peaks (e.g., m/z 185.05 for [M+H]⁺) and fragmentation patterns to validate the structure .

Q. Example from Analogous Compounds :

  • N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide:
    • 1H NMR : δ 8.2–8.4 ppm (nitrobenzene protons), δ 2.3 ppm (CH₃ group) .
    • IR : 1685 cm⁻¹ (amide C=O) .

Basic: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional choices are critical for accuracy?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting electronic properties like HOMO-LUMO gaps and electrostatic potentials . Steps include:

Geometry Optimization : Use a basis set (e.g., 6-31G*) to minimize energy.

Solvent Effects : Include polarizable continuum models (PCM) for aqueous environments.

Validation : Compare computed vibrational spectra with experimental IR data .

Q. Key Finding :

  • The B3LYP functional reduces average deviation in thermochemical properties to <3 kcal/mol .

Advanced: What strategies can resolve contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Standardized Assays : Replicate assays under identical conditions (e.g., MIC for antimicrobial tests) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. Case Study :

  • Discrepancies in 3,5-dichloro-4-hydroxybenzoic acid bioactivity were resolved by controlling pH (5.0–7.4) during assays, as protonation states impact receptor binding .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Systematic Substitution : Replace Cl, OH, or amide groups with bioisosteres (e.g., F, OCH₃) and test against E. coli or S. aureus .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to identify binding interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Data Correlation : Plot logP vs. IC₅₀ to assess hydrophobicity’s role in membrane penetration .

Q. Example SAR Findings :

  • Chlorine at position 3 enhances activity by 2-fold compared to fluorine analogues .

Advanced: What crystallographic techniques are suitable for determining the solid-state conformation of this compound, and how do solvent choices affect crystal packing?

Methodological Answer:

  • X-ray Diffraction : Use single-crystal X-ray crystallography with Mo-Kα radiation (λ = 0.71073 Å) to resolve molecular geometry. Example: N-cyclohexyl-3-hydroxy-4-methoxybenzamide crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers .
  • Solvent Effects : Polar solvents (e.g., methanol) promote hydrogen-bonded networks, while toluene yields looser packing .

Q. Key Parameters :

SolventCrystal SystemH-Bond Length (Å)
MethanolMonoclinic2.89
TolueneTriclinic3.12

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.